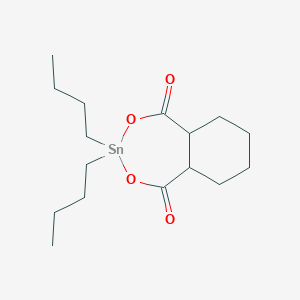
2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-: is a complex organotin compound characterized by its unique structure, which includes a benzodioxastannepin ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- typically involves the reaction of dibutyltin oxide with a suitable dioxastannepin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxastannepin precursor, followed by its reaction with dibutyltin oxide. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
科学研究应用
Chemistry: In chemistry, 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules and its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular targets.
Industry: In industry, the compound is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用机制
The mechanism by which 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role as a catalyst or its potential therapeutic effects.
相似化合物的比较
- 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dimethyl-
- 1,4-Benzodiazepine-2,5-dione derivatives
Comparison: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is unique due to its specific substitution pattern and the presence of the dibutyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different catalytic properties or biological activities, making it a valuable compound for specific applications.
属性
CAS 编号 |
102712-54-9 |
|---|---|
分子式 |
C16H28O4Sn |
分子量 |
403.1 g/mol |
IUPAC 名称 |
3,3-dibutyl-5a,6,7,8,9,9a-hexahydrobenzo[e][1,3,2]dioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H12O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h5-6H,1-4H2,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI 键 |
DAGMTKLZPHJMTC-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn]1(OC(=O)C2CCCCC2C(=O)O1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
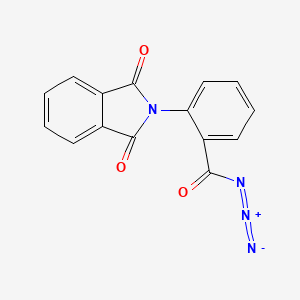
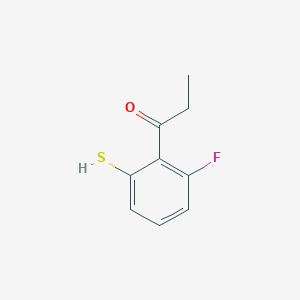
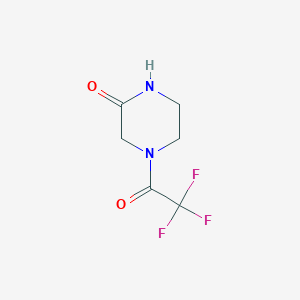
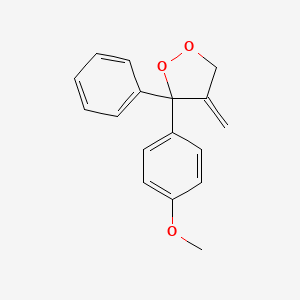
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)







